molecular formula C12H13FO3 B1276599 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 473706-11-5

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1276599
CAS No.: 473706-11-5
M. Wt: 224.23 g/mol
InChI Key: CYDQOEWLBCCFJZ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13FO3 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyran-based Compounds

The synthesis of pyran-based compounds, including derivatives of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, has been a subject of interest in scientific research. For instance, Agekyan and Mkryan (2015) detailed the synthesis of p-aminobenzoic acid diamides using a base of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. The acid chloride was used for acylation of various amines to yield corresponding diamides, showcasing the versatility of pyran-based compounds in chemical synthesis (Agekyan & Mkryan, 2015).

Molecular Conformational Studies

The structural and molecular aspects of similar compounds have been studied, indicating the significance of understanding the geometric and interactive properties of these molecules. Mohandas et al. (2019) conducted a study on the crystal structure and molecular conformation of a closely related compound, providing insights into its geometric parameters and stabilizing intermolecular interactions (Mohandas, Kumar, Krishnan, Pillai, & Sakthivel, 2019).

Properties

IUPAC Name

4-(4-fluorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDQOEWLBCCFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424428
Record name 4-(4-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473706-11-5
Record name 4-(4-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenyl)oxane-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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CCOC(=O)C1(c2ccc(F)cc2)CCOCC1
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-(4-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate (7.1 g, 28 mmol) and KOH (3.2 g, 56 mmol) in 100 mL EtOH/H2O (4:1) was refluxed for 4 hours, M−1=223. The mixture was cooled to room temperature. The mixture was extracted with EtOAc and the organic layer discarded. The water layer was acidified with concentrated HCl, extracted with EtOAc washed with H2O and brine, dried over anhydrous Na2SO4, and concentrated in vacuo to give 4.9 g of the product as a white solid. MS (m/z)=223 (M−1)−.
Name
ethyl 4-(4-fluorophenyl)-tetrahydro-2H-pyran-4-carboxylate
Quantity
7.1 g
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reactant
Reaction Step One
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Quantity
3.2 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Reaction Step One

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